molecular formula C11H17NO2 B14910478 n-(Sec-butyl)-3-(furan-2-yl)propanamide

n-(Sec-butyl)-3-(furan-2-yl)propanamide

Cat. No.: B14910478
M. Wt: 195.26 g/mol
InChI Key: INGTYQTUNQBGJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(Sec-butyl)-3-(furan-2-yl)propanamide is an organic compound that features a furan ring and a sec-butyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Sec-butyl)-3-(furan-2-yl)propanamide typically involves the reaction of a furan derivative with a sec-butylamine and a propanoic acid derivative. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) as dehydrating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

n-(Sec-butyl)-3-(furan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the furan ring.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Sec-butyl-3-(furan-2-yl)propanamine.

    Substitution: Brominated or nitrated furan derivatives.

Scientific Research Applications

n-(Sec-butyl)-3-(furan-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which n-(Sec-butyl)-3-(furan-2-yl)propanamide exerts its effects involves interactions with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the amide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    n-(Sec-butyl)-3-(furan-2-yl)propanamine: Similar structure but with an amine group instead of an amide.

    n-(Sec-butyl)-3-(furan-2-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    n-(Sec-butyl)-3-(furan-2-yl)propyl alcohol: Similar structure but with an alcohol group instead of an amide.

Uniqueness

n-(Sec-butyl)-3-(furan-2-yl)propanamide is unique due to its combination of a furan ring and a sec-butyl group attached to a propanamide backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

N-butan-2-yl-3-(furan-2-yl)propanamide

InChI

InChI=1S/C11H17NO2/c1-3-9(2)12-11(13)7-6-10-5-4-8-14-10/h4-5,8-9H,3,6-7H2,1-2H3,(H,12,13)

InChI Key

INGTYQTUNQBGJZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CCC1=CC=CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.